molecular formula C17H22N4O2S B2506624 4-methyl-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenesulfonamide CAS No. 444151-81-9

4-methyl-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenesulfonamide

Cat. No.: B2506624
CAS No.: 444151-81-9
M. Wt: 346.45
InChI Key: KRMVAASZJRFVMQ-UHFFFAOYSA-N
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Description

4-methyl-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenesulfonamide is a chemical compound with a complex structure that includes a piperazine ring, a pyridine ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the Piperazine Ring: This step involves the reaction of appropriate starting materials under controlled conditions to form the piperazine ring.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a series of reactions, including nucleophilic substitution and cyclization.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-methyl-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenecarboxamide
  • 4-methyl-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenesulfonate

Uniqueness

Compared to similar compounds, 4-methyl-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-14-3-6-16(7-4-14)24(22,23)19-15-5-8-17(18-13-15)21-11-9-20(2)10-12-21/h3-8,13,19H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMVAASZJRFVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(C=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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